molecular formula C19H13N3O3S B3001535 (2Z)-7-hydroxy-2-(phenylimino)-N-(1,3-thiazol-2-yl)-2H-chromene-3-carboxamide CAS No. 1327178-32-4

(2Z)-7-hydroxy-2-(phenylimino)-N-(1,3-thiazol-2-yl)-2H-chromene-3-carboxamide

Cat. No.: B3001535
CAS No.: 1327178-32-4
M. Wt: 363.39
InChI Key: CJHCGNPXVYNMEF-UZYVYHOESA-N
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Description

(2Z)-7-hydroxy-2-(phenylimino)-N-(1,3-thiazol-2-yl)-2H-chromene-3-carboxamide is a useful research compound. Its molecular formula is C19H13N3O3S and its molecular weight is 363.39. The purity is usually 95%.
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Scientific Research Applications

Inhibitors for Aldo-Keto Reductase (AKR) 1B10

  • Derivatives of this compound have been synthesized and evaluated for their inhibitory potency against AKR1B10, an enzyme implicated in cancer. It was found that the 7-hydroxyl group on the chromene ring is crucial for inhibitory activity, suggesting potential applications in cancer therapeutics (Endo et al., 2013).

Antimicrobial Activity

  • A variety of derivatives, synthesized under microwave irradiation, exhibited significant antibacterial and antifungal activities, indicating their potential as antimicrobial agents (Raval, Naik, & Desai, 2012).
  • Other studies also reported the synthesis of derivatives with antimicrobial properties, highlighting the potential of these compounds in addressing bacterial and fungal infections (Čačić et al., 2006).

Chemosensors for Cyanide Anions

  • Certain derivatives have been developed as chemosensors for cyanide anions, exhibiting changes in fluorescence or color in response to cyanide, which could be useful in environmental monitoring or analytical chemistry (Wang et al., 2015).

Synthesis and Properties

  • Research has been conducted on the synthesis of various substituted derivatives, examining their properties and potential applications. The structure-activity relationships of these compounds provide insights into their chemical behavior (Dyachenko et al., 2020).

Novel Organic Ligands and Complexes

  • The compound and its derivatives have been used to create novel organic ligands and complexes, with potential applications in materials science and coordination chemistry (Myannik et al., 2018).

Properties

IUPAC Name

7-hydroxy-2-phenylimino-N-(1,3-thiazol-2-yl)chromene-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H13N3O3S/c23-14-7-6-12-10-15(17(24)22-19-20-8-9-26-19)18(25-16(12)11-14)21-13-4-2-1-3-5-13/h1-11,23H,(H,20,22,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CJHCGNPXVYNMEF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)N=C2C(=CC3=C(O2)C=C(C=C3)O)C(=O)NC4=NC=CS4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H13N3O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

363.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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